3-Chloro-2-methylanisole

Catalog No.
S1891889
CAS No.
3260-88-6
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-methylanisole

CAS Number

3260-88-6

Product Name

3-Chloro-2-methylanisole

IUPAC Name

1-chloro-3-methoxy-2-methylbenzene

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3

InChI Key

LTVRGAWOEOKGJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)OC

The exact mass of the compound 3-Chloro-2-methylanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2-methylanisole (CAS 3260-88-6) is a trisubstituted aromatic building block characterized by a precise 1-methoxy-2-methyl-3-chloro substitution pattern. As a clear liquid with a boiling point of 213–217 °C and a density of 1.16 g/mL , it is highly valued in chemical procurement for its distinct steric and electronic profile. Its primary industrial and research value lies in its ability to act as a regiocontrolled scaffold for electrophilic aromatic substitution and organometallic complexation. By providing a pre-methylated, uniquely activated ring system, it serves as a critical precursor for advanced active pharmaceutical ingredients (APIs), particularly polycyclic viral integrase inhibitors, and specialized planar chiral catalysts.

Generic substitution of 3-chloro-2-methylanisole with its unmethylated precursor, 3-chloro-2-methylphenol, introduces significant manufacturing inefficiencies by requiring an additional protection/methylation step with highly regulated, toxic reagents (e.g., dimethyl sulfate), thereby increasing cycle times and generating stoichiometric inorganic salt waste. Furthermore, substituting with isomers such as 4-chloro-2-methylanisole completely disrupts downstream synthetic viability. The specific 1,2,3-substitution pattern of 3-chloro-2-methylanisole leaves the para-position (C4) open and electronically activated by the methoxy group, enabling clean, regioselective functionalization [1]. Isomeric substitutes inherently block this critical reaction vector, rendering them useless for the synthesis of orthogonal di-halogenated scaffolds required in complex cross-coupling workflows.

Regiocontrolled Bromination for Orthogonal Cross-Coupling

3-Chloro-2-methylanisole undergoes highly regioselective bromination at the 4-position (para to the methoxy group), yielding 4-bromo-3-chloro-2-methylanisole in 79% yield under standard acetic acid/bromine conditions [1]. In contrast, isomers like 4-chloro-2-methylanisole inherently block the para position, forcing electrophilic attack to less favorable ortho positions and preventing the formation of the required 3-chloro-4-bromo scaffold.

Evidence DimensionRegiochemical yield of para-bromination
Target Compound Data79% yield of 4-bromo-3-chloro-2-methylanisole (clean para-attack)
Comparator Or Baseline4-Chloro-2-methylanisole (para-position blocked, 0% yield of 4-bromo analog)
Quantified DifferenceAbsolute regiocontrol vs. structural impossibility
ConditionsBromine in acetic acid, 2 hours at room temperature

Enables the precise construction of orthogonal di-halogenated scaffolds necessary for sequential Suzuki or Buchwald-Hartwig cross-coupling in pharmaceutical manufacturing.

Elimination of Methylation Step in Manufacturing Workflows

Procuring 3-chloro-2-methylanisole directly bypasses the need to methylate 3-chloro-2-methylphenol in situ. Industrial methylation of the phenolic precursor typically requires highly regulated, toxic reagents (such as dimethyl sulfate or methyl iodide) and generates stoichiometric inorganic salt waste [1]. Direct procurement of the anisole derivative streamlines the synthetic workflow and eliminates the yield loss and purification bottlenecks associated with the protection step.

Evidence DimensionSynthetic step economy and reagent toxicity
Target Compound Data0 additional steps; ready for immediate electrophilic functionalization
Comparator Or Baseline3-Chloro-2-methylphenol (Requires 1 additional step with highly toxic methylating agents)
Quantified Difference1 full synthetic step eliminated; avoidance of genotoxic impurities (GTIs)
ConditionsIndustrial scale-up of substituted anisole scaffolds

Direct procurement reduces manufacturing cycle times, avoids handling highly regulated methylating agents, and improves overall safety and yield.

Regiospecificity in Organometallic Complexation

3-Chloro-2-methylanisole efficiently forms stable (η6-arene)manganese tricarbonyl complexes that undergo regiospecific and stereoselective reactions. When coupled to form diaryl ether manganese complexes, the specific steric and electronic profile of the 1,2,3-trisubstituted ring dictates clean nucleophilic addition and lithiation/electrophilic quench sequences [1]. Less substituted anisoles or benzenes typically yield complex mixtures of regioisomers during these planar chiral transformations.

Evidence DimensionRegiocontrol in organometallic complex functionalization
Target Compound DataHigh regiospecificity in nucleophilic addition and lithiation/quench sequences
Comparator Or BaselineUnsubstituted or monosubstituted anisoles (yield mixed regioisomers)
Quantified DifferenceRegiospecific conversion vs. complex isomeric mixtures
ConditionsFormation of (η6-arene)Mn(CO)3+ followed by nucleophilic addition

Essential for researchers and manufacturers developing planar chiral catalysts or advanced organometallic intermediates where isomeric purity is critical.

Synthesis of HIV Integrase Inhibitors

3-Chloro-2-methylanisole is a critical starting material for synthesizing polycyclic carbamoylpyridone derivatives used as HIV integrase inhibitors. Its specific substitution pattern allows for clean bromination at the C4 position, creating an orthogonal bromo-chloro scaffold for subsequent Suzuki or Buchwald-Hartwig cross-couplings [1].

Development of Planar Chiral Organometallic Catalysts

Used as a ligand precursor to form (η6-arene)manganese tricarbonyl complexes. The steric bulk and electronic directing effects of the methoxy and methyl groups enable highly regioselective lithiation and electrophilic quenching, facilitating the synthesis of complex, planar chiral organometallic frameworks [2].

Streamlined Agrochemical Intermediate Manufacturing

Serves as a versatile building block for agrochemicals where the 2-methyl-3-chloro-phenyl ether motif is required. Direct procurement of the anisole avoids the handling of toxic methylating agents at an industrial scale, streamlining the production of substituted biphenyl or heteroaryl-linked pesticides [3].

Physical Description

Liquid

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3260-88-6

Wikipedia

Benzene, 1-chloro-3-methoxy-2-methyl-

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzene, 1-chloro-3-methoxy-2-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

Explore Compound Types